2-Pyrrolidinone, 1-(1-oxo-2-propenyl)-

Description

BenchChem offers high-quality 2-Pyrrolidinone, 1-(1-oxo-2-propenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyrrolidinone, 1-(1-oxo-2-propenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H9NO2 |

|---|---|

Molecular Weight |

139.15 g/mol |

IUPAC Name |

1-prop-2-enoylpyrrolidin-2-one |

InChI |

InChI=1S/C7H9NO2/c1-2-6(9)8-5-3-4-7(8)10/h2H,1,3-5H2 |

InChI Key |

DGPVNNMFVYYVDF-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)N1CCCC1=O |

Origin of Product |

United States |

Foundational & Exploratory

Part 1: Strategic Overview & Chemical Identity

This guide details the synthesis of N-Acryloyl-2-pyrrolidinone (also known as N-acryloyl-2-pyrrolidone), a specialized functional monomer used in the development of thermoresponsive polymers and biocompatible drug delivery systems.

Target Molecule: N-Acryloyl-2-pyrrolidinone CAS Registry Number: 13973-42-7 Molecular Formula: C₇H₉NO₂ Structure Class: Cyclic Imide (N-Acyl Lactam)

Critical Distinction (The "Senior Scientist" Insight): Before beginning, it is imperative to distinguish this target from N-acryloylpyrrolidine (CAS 2687-91-4).

-

N-Acryloylpyrrolidine: An amide formed from pyrrolidine (secondary amine). Stable, easy to synthesize with weak bases.

-

N-Acryloyl-2-pyrrolidinone (Target): An imide formed from 2-pyrrolidinone (lactam). The lactam nitrogen is significantly less nucleophilic due to resonance stabilization with the ring carbonyl. Consequently, standard "amine acylation" protocols using weak bases (e.g., Triethylamine/Pyridine) often fail or result in poor yields. Successful synthesis requires the formation of a reactive lactam enolate using a strong base (e.g., n-BuLi or NaH).

Part 2: Mechanistic Principles & Reaction Design

The synthesis relies on a Lithium-Halogen Exchange / Nucleophilic Acyl Substitution pathway.

-

Activation (Deprotonation): 2-pyrrolidinone (pKa ~17) is treated with n-Butyllithium (n-BuLi) at cryogenic temperatures (-78°C). This quantitatively generates the lithium pyrrolidonate species (N-lithio lactam).

-

Acylation: The lithium salt acts as a potent nucleophile, attacking the carbonyl carbon of acryloyl chloride.

-

Elimination: Chloride is ejected, reforming the carbonyl and yielding the N-acylated product.

Why Cryogenic Conditions?

-

Control of Exotherm: The deprotonation is highly exothermic.

-

Polymerization Inhibition: Acryloyl chloride is prone to spontaneous polymerization. Low temperatures suppress radical generation.

-

Selectivity: Prevents O-acylation (kinetic vs. thermodynamic control) and ring-opening side reactions.

Visualizing the Mechanism

Caption: Mechanistic pathway for the N-acylation of lactams via lithium enolate formation.

Part 3: Detailed Experimental Protocol

Safety Warning: n-Butyllithium is pyrophoric. Acryloyl chloride is a lachrymator and corrosive. All operations must be performed in a flame-dried Schlenk line or glovebox under an inert atmosphere (Ar or N₂).

Materials & Reagents

| Reagent | Equiv. | Role | Notes |

| 2-Pyrrolidinone | 1.0 | Substrate | Distill over CaH₂ before use. |

| n-Butyllithium | 1.05 | Base | 1.6M or 2.5M in Hexanes. Titrate before use. |

| Acryloyl Chloride | 1.1-1.2 | Acylating Agent | Freshly distilled to remove inhibitors (e.g., MEHQ). |

| THF (Anhydrous) | Solvent | Medium | Distilled from Na/Benzophenone or from SPS. |

| NH₄Cl (sat. aq.) | Quench | Terminator | Saturated aqueous solution. |

Step-by-Step Procedure

1. Reactor Setup:

-

Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet/outlet.

-

Flame-dry the apparatus under vacuum and backfill with Nitrogen (repeat 3x).

2. Solvation & Cooling:

-

Charge the flask with 2-pyrrolidinone (2.13 g, 25 mmol) and anhydrous THF (50 mL) .

-

Cool the solution to -78°C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

3. Deprotonation (The Critical Step):

-

Transfer n-BuLi (1.6 M in hexanes, 16.4 mL, ~26 mmol) to the addition funnel via cannula.

-

Add n-BuLi dropwise over 30 minutes .

-

Observation: A white precipitate (lithium salt) may form or the solution may become slightly viscous.

-

Stir at -78°C for an additional 30-45 minutes to ensure complete metallation.

4. Acylation:

-

Dilute Acryloyl Chloride (2.4 mL, 30 mmol) in 10 mL of anhydrous THF.

-

Add this solution dropwise to the reaction mixture over 20 minutes , maintaining the temperature at -78°C.

-

Process Control: The reaction is extremely fast. After addition, allow the mixture to stir at -78°C for 2 hours , then slowly warm to 0°C over 1 hour.

5. Quench & Workup:

-

Quench the reaction at 0°C by adding saturated NH₄Cl (10 mL) . Vigorous stirring is required.

-

Allow to warm to room temperature.[1]

-

Remove the THF/Hexanes under reduced pressure (Rotavap, <30°C bath to prevent polymerization).

-

Redissolve the residue in Ethyl Acetate (EtOAc, 100 mL) and wash with:

-

Water (2 x 30 mL)

-

Brine (1 x 30 mL)

-

-

Dry the organic layer over anhydrous MgSO₄ , filter, and concentrate.[1][2]

6. Purification:

-

Flash Chromatography: Silica gel, eluting with Hexanes:EtOAc (gradient 8:2 to 6:4).

-

Alternative: High-vacuum distillation (if scale permits >10g), though polymerization risk is higher.

-

Yield: Typical isolated yields range from 60-80% .

Experimental Workflow Diagram

Caption: Step-by-step workflow for the high-purity synthesis of N-acryloyl-2-pyrrolidinone.

Part 4: Characterization & Validation

To ensure the integrity of the synthesized monomer, compare your data against these standard values.

| Analysis | Expected Signal / Value | Structural Assignment |

| ¹H NMR (CDCl₃) | δ 7.45 (dd, 1H) | Vinyl proton (trans to carbonyl) |

| δ 6.40 (dd, 1H) | Vinyl proton (cis to carbonyl) | |

| δ 5.85 (dd, 1H) | Vinyl proton (geminal) | |

| δ 3.85 (t, 2H) | N-CH₂ (Pyrrolidinone ring) | |

| δ 2.60 (t, 2H) | CO-CH₂ (Pyrrolidinone ring) | |

| δ 2.10 (m, 2H) | C-CH₂-C (Ring center) | |

| IR Spectroscopy | 1730 cm⁻¹ | C=O (Exocyclic, Acyl) |

| 1690 cm⁻¹ | C=O (Endocyclic, Lactam) | |

| 1620 cm⁻¹ | C=C (Vinyl stretch) |

Self-Validation Check:

-

Absence of NH: The disappearance of the broad NH peak (~7.0-8.0 ppm) from the starting 2-pyrrolidinone confirms N-substitution.

-

Double Carbonyl: The presence of two distinct carbonyl peaks in IR (imide character) distinguishes it from the single carbonyl of the starting material.

Part 5: Troubleshooting & Optimization

-

Low Yield (<40%):

-

Cause: Incomplete deprotonation.

-

Fix: Ensure n-BuLi is fresh. Increase deprotonation time. Ensure temperature stays at -78°C during addition to prevent side reactions.

-

-

Polymerization (Gelation):

-

Cause: Overheating during workup or lack of inhibitor.

-

Fix: Add 100 ppm of MEHQ (4-methoxyphenol) to the crude mixture before solvent evaporation. Keep water bath <30°C.

-

-

Product Hydrolysis:

-

Cause: Imides are sensitive to basic hydrolysis.

-

Fix: Avoid basic washes (e.g., NaHCO₃) during workup if possible, or perform them very rapidly and cold. Neutral water/brine is safer.

-

References

-

Thermoresponsive Block Copolymer Micelles with Tunable Pyrrolidone-based Polymer Cores. Source: Royal Society of Chemistry (RSC), Polymer Chemistry. Context: Primary reference for the n-BuLi synthesis protocol of N-acryloyl-2-pyrrolidone. URL:[Link]

-

Facile Synthesis and Thermoresponsive Behaviors of a Well-Defined Pyrrolidone Based Hydrophilic Polymer. Source: ResearchGate / ACS Applied Materials & Interfaces. Context: Validation of pyrrolidone-based monomer characterization and polymerization. URL:[Link]

-

Cycloaddition Reactions in Organic Synthesis (Metal-Catalyzed Activation). Source: Wiley / Scribd (Excerpt). Context: Citations regarding the use of N-acryloyl-2-pyrrolidinone as a distinct activated alkene in stereoselective synthesis.[3] URL:[Link][4]

Sources

An In-depth Technical Guide to 2-Pyrrolidinone, 1-(1-oxo-2-propenyl)-: Synthesis, Characterization, and Applications in Advanced Polymer Systems

This guide provides a comprehensive technical overview of 2-Pyrrolidinone, 1-(1-oxo-2-propenyl)-, a versatile monomer increasingly recognized for its utility in the development of advanced polymers for specialized applications, including drug delivery and material science. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of this compound.

Introduction: Unveiling a N-Acryloyl Lactam Monomer

2-Pyrrolidinone, 1-(1-oxo-2-propenyl)-, also known by its synonym N-Acryloyl-2-pyrrolidinone, is a functionalized lactam monomer that combines the structural features of the hydrophilic 2-pyrrolidinone moiety with a reactive acryloyl group. This unique combination imparts valuable properties to its corresponding polymers, such as hydrophilicity, biocompatibility, and the potential for controlled architecture through modern polymerization techniques.

The pyrrolidinone ring is a well-established structural motif in pharmaceuticals and biocompatible materials, notably as the repeating unit in Poly(N-vinylpyrrolidone) (PVP).[1] The presence of the acryloyl group, as opposed to the vinyl group in N-vinylpyrrolidone (NVP), offers distinct advantages in polymerization kinetics and polymer properties. Acrylate monomers are known for their high reactivity in free-radical polymerization, allowing for the synthesis of high molecular weight polymers and the formation of well-defined block copolymers.[2]

This guide will delve into the molecular structure, synthesis, characterization, polymerization behavior, and potential applications of this promising monomer, with a particular focus on its relevance to the field of drug development.

Molecular Structure and Physicochemical Properties

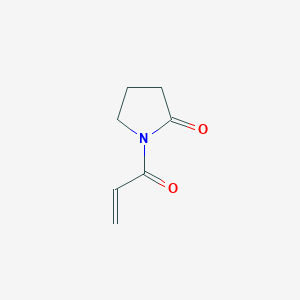

The molecular structure of 2-Pyrrolidinone, 1-(1-oxo-2-propenyl)- is characterized by a five-membered lactam ring N-substituted with an acryloyl group. This structure gives rise to a molecule with a distinct polarity and reactivity profile.

Caption: Molecular Structure of 2-Pyrrolidinone, 1-(1-oxo-2-propenyl)-

Table 1: Physicochemical Properties of 2-Pyrrolidinone, 1-(1-oxo-2-propenyl)-

| Property | Value | Source |

| IUPAC Name | 1-(prop-2-enoyl)pyrrolidin-2-one | PubChem |

| Molecular Formula | C₇H₉NO₂ | PubChem |

| Molecular Weight | 139.15 g/mol | PubChem |

| CAS Number | 2680-03-7 | ChemicalBook[3] |

| Appearance | Colorless to pale yellow liquid | Generic |

| Boiling Point | Not readily available | - |

| Melting Point | Not readily available | - |

| Solubility | Soluble in water and most organic solvents | Inferred from structural similarity to NVP |

Synthesis and Characterization

The synthesis of 2-Pyrrolidinone, 1-(1-oxo-2-propenyl)- is typically achieved through the acylation of 2-pyrrolidinone. A general and plausible synthetic route involves the reaction of 2-pyrrolidinone with acryloyl chloride in the presence of a base to neutralize the HCl byproduct.

Caption: General Synthesis Workflow for 2-Pyrrolidinone, 1-(1-oxo-2-propenyl)-

Experimental Protocol: Synthesis of 2-Pyrrolidinone, 1-(1-oxo-2-propenyl)-

The following is a representative protocol based on analogous acylation reactions. Researchers should optimize conditions for their specific setup.

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-pyrrolidinone (1.0 eq) and a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 eq), dropwise to the stirred solution.

-

Acylation: Slowly add acryloyl chloride (1.05 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-Pyrrolidinone, 1-(1-oxo-2-propenyl)-.

Spectroscopic Characterization

Accurate characterization is crucial for confirming the identity and purity of the synthesized monomer. The following table summarizes expected spectroscopic data.

Table 2: Spectroscopic Data for 2-Pyrrolidinone, 1-(1-oxo-2-propenyl)-

| Technique | Expected Peaks and Assignments |

| ¹H NMR | δ 6.62 (dd, 1H, -CH=CH₂), 6.27 (dd, 1H, -CH=CH₂ trans), 5.74 (dd, 1H, -CH=CH₂ cis), 3.62 (t, 2H, -N-CH₂-), 2.50 (t, 2H, -CH₂-C=O), 2.07-1.85 (m, 2H, -CH₂-CH₂-C=O).[4] |

| ¹³C NMR | Expected signals around δ 175 (lactam C=O), 166 (acrylate C=O), 131 (-CH=), 128 (=CH₂), 46 (-N-CH₂-), 31 (-CH₂-C=O), 18 (-CH₂-CH₂-C=O). (Predicted values based on similar structures)[5] |

| FT-IR (cm⁻¹) | ~1730 (acrylate C=O stretch), ~1680 (lactam C=O stretch), ~1635 (C=C stretch), ~1400-1450 (CH₂ bending).[6] |

| Mass Spec (m/z) | Expected molecular ion peak [M]⁺ at 139.06. |

Polymerization and Polymer Properties

2-Pyrrolidinone, 1-(1-oxo-2-propenyl)- can be polymerized via free-radical polymerization to yield poly(1-acryloyl-2-pyrrolidinone). This polymer is of significant interest due to its potential as a biocompatible and thermo-responsive material.[6]

Caption: General Free-Radical Polymerization Workflow

Experimental Protocol: Free-Radical Polymerization

-

Preparation: In a Schlenk flask, dissolve 2-Pyrrolidinone, 1-(1-oxo-2-propenyl)- and a free-radical initiator (e.g., azobisisobutyronitrile - AIBN, or potassium persulfate - KPS for aqueous systems) in a suitable solvent (e.g., 1,4-dioxane, water).

-

Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization.

-

Polymerization: Immerse the sealed flask in a preheated oil bath at a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN).[7]

-

Reaction Time: Allow the polymerization to proceed for a predetermined time to achieve the desired molecular weight and conversion.

-

Termination and Purification: Terminate the reaction by cooling the flask in an ice bath and exposing it to air. Precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., diethyl ether, hexane).

-

Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

Properties of Poly(1-acryloyl-2-pyrrolidinone)

-

Thermo-responsiveness: Homopolymers of N-acryloylpyrrolidine have been shown to exhibit lower critical solution temperature (LCST) behavior in aqueous solutions, making them "smart" materials that can undergo a phase transition in response to temperature changes.[6]

-

Biocompatibility: While specific data for poly(1-acryloyl-2-pyrrolidinone) is emerging, the structural similarity to PVP suggests a high potential for biocompatibility.[1]

-

Hydrophilicity: The presence of the polar lactam ring imparts hydrophilicity to the polymer.

Applications in Drug Development and Material Science

The unique properties of poly(1-acryloyl-2-pyrrolidinone) and its copolymers make them attractive for a range of applications, particularly in the biomedical field.

-

Drug Delivery: The thermo-responsive nature of these polymers can be exploited for the development of drug delivery systems that release their payload in response to a temperature stimulus.[8] Hydrogels based on this polymer can be loaded with therapeutic agents for controlled release.[9]

-

Tissue Engineering: Biocompatible and stimuli-responsive hydrogels are valuable as scaffolds in tissue engineering, providing a supportive environment for cell growth and proliferation.[10]

-

Biomedical Coatings: The hydrophilic and potentially bio-inert nature of these polymers makes them suitable for coating medical devices to improve their biocompatibility and reduce biofouling.

-

Kinetic Hydrate Inhibitors: Copolymers of N-acryloyl pyrrolidine have demonstrated effectiveness as kinetic hydrate inhibitors in the oil and gas industry, showcasing their utility in challenging industrial environments.[11]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames. It may be stabilized with an inhibitor to prevent premature polymerization.

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion

2-Pyrrolidinone, 1-(1-oxo-2-propenyl)- is a monomer with significant potential for the creation of advanced functional polymers. Its unique combination of a hydrophilic lactam ring and a reactive acryloyl group allows for the synthesis of polymers with desirable properties such as thermo-responsiveness and biocompatibility. As research in this area continues, it is anticipated that polymers derived from this monomer will find increasing application in sophisticated drug delivery systems, tissue engineering scaffolds, and other high-performance materials. Further investigation into its detailed toxicological profile and the optimization of polymerization protocols will be crucial for its successful translation into commercial applications.

References

-

PubChem. 2-Pyrrolidinone. National Center for Biotechnology Information. [Link]

-

Li, J., Zheng, Y., Wu, Z., Ren, H., Yang, J., & Duan, Q. (2024). Synthesis and thermo-responsive properties of poly (acryloylpyrrolidine) and its random copolymer by group transfer polymerization. Proc. SPIE 13183, International Conference on Optoelectronic Information and Functional Materials (OIFM 2024), 131831N. [Link]

-

National Institute of Standards and Technology. 2-Pyrrolidinone. In NIST Chemistry WebBook. [Link]

-

Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-Pyrrolidone. [Link]

-

Karolewicz, B. (2015). The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review. Polymers, 7(12), 2493-2513. [Link]

-

Yuan, J., Shen, L., Guo, N., Yin, Y., Yang, P., Yang, L., Xiao, Y., & Zhang, S. (2023). Visible-Light-Induced Cascade Cyclization of 1-Acryloyl-2-cyanoindole: Access of Difluoroalkylated Pyrrolo[1,2-a]indolediones. The Journal of Organic Chemistry, 88(23), 16489–16499. [Link]

-

ResearchGate. (n.d.). Figure S1. 1 H NMR (400 MHz) spectrum of the N-acryloylpyrrolidine monomer in MeOH-4d. [Link]

-

Yuan, J., et al. (2020). Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions. Organic Chemistry Frontiers, 7(1), 53-58. [Link]

-

Ramirez-Gutierrez, C. F., et al. (2023). Binary Graft of Poly(acrylic acid) and Poly(vinyl pyrrolidone) onto PDMS Films for Load and Release of Ciprofloxacin. Polymers, 15(2), 285. [Link]

-

Czaun, M., et al. (2013). The influence of N‐vinyl pyrrolidone on polymerization kinetics and thermo‐mechanical properties of crosslinked acrylate polymers. Journal of Polymer Science Part A: Polymer Chemistry, 51(15), 3233-3241. [Link]

-

Anastasaki, A., et al. (2014). Statistical Copolymers of N-Vinylpyrrolidone and Isobornyl Methacrylate via Free Radical and RAFT Polymerization: Monomer Reactivity Ratios, Thermal Properties, and Kinetics of Thermal Decomposition. Polymers, 6(5), 1374-1393. [Link]

-

Minakakis, P., et al. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Bioorganic & Medicinal Chemistry, 28(3), 115216. [Link]

-

Thakkar, H., et al. (2021). Exploring the Role of Poly (N-vinyl pyrrolidone) in Drug Delivery. Pharmaceutics, 13(9), 1483. [Link]

-

Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-Pyrrolidone. [Link]

-

Tajbakhsh, M., et al. (2017). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. RSC Advances, 7(56), 35265-35277. [Link]

-

Garcia-Valdez, O., et al. (2020). pKa Modulation of Pyrrolidine-Based Catalytic Polymers Used for the Preparation of Glycosyl Hydrazides at Physiological pH and T. Polymers, 12(11), 2505. [Link]

-

Estenoz, D. A., & Meira, G. R. (2016). Targeted Drug Delivery with Polymers and Magnetic Nanoparticles: Covalent and Noncovalent Approaches, Release Control, and Clinical Studies. Chemical Reviews, 116(9), 5136-5237. [Link]

-

Kakuchi, R., et al. (2024). Block Copolymers of Poly(N-Vinyl Pyrrolidone) and Poly(Vinyl Esters) Bearing n-alkyl Side Groups via Reversible Addition-Fragmentation Chain-Transfer Polymerization: Synthesis, Characterization, and Thermal Properties. Polymers, 16(17), 2354. [Link]

-

Spasojevic, P., et al. (2019). characterisation of synthesised crosslinked hydrogels based on 1-vinyl-2-pirrolydinone. Journal of Engineering & Processing Management, 11(1), 1-10. [Link]

-

Jones, D. S., et al. (2023). Multifunctional polyvinylpyrrolidinone-polyacrylic acid copolymer hydrogels for biomedical applications. Gels, 9(9), 684. [Link]

-

Ghorpade, V. S., et al. (2018). Synthesis of a novel pH responsive phyllosilicate loaded polymeric hydrogel based on poly(acrylic acid-co-N-vinylpyrrolidone) and polyethylene glycol for drug delivery: modelling and kinetics study for the sustained release of an antibiotic drug. RSC Advances, 8(3), 1547-1561. [Link]

-

PubChem. Caprylyl pyrrolidone. National Center for Biotechnology Information. [Link]

-

Munoz-Bonilla, A., & Fernandez-Garcia, M. (2017). Advances in the Fabrication of Antimicrobial Hydrogels for Biomedical Applications. Polymers, 9(3), 85. [Link]

-

Al-Eid, M., et al. (2020). Synthesis and Evaluation of a New Acryloyl-Based Copolymer as Kinetic Hydrate Inhibitor for Sour Gas Environments. Energy & Fuels, 34(10), 12269-12276. [Link]

-

Alvarez-Lorenzo, C., et al. (2022). NVCL-Based Hydrogels and Composites for Biomedical Applications: Progress in the Last Ten Years. Gels, 8(5), 268. [Link]

-

Porwal, S., Diwedi, A., & Kamal, M. (2012). 13C NMR and Raman Studies of Fullerene-Based Poly (Acrylamides). International Journal of Organic Chemistry, 2(4), 377-386. [Link]

-

Ben-Salah, R., et al. (2022). Immobilization of poly(vinyl pyrrolidone) in Polysulfone Membranes by Radically-Initiated Crosslinking Using Potassium Persulfate. Membranes, 12(7), 666. [Link]

- Odian, G. (2004).

-

Argyropoulos, D., et al. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Advanced Chemistry Development, Inc. [Link]

Sources

- 1. The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 4. Formation of Hydrogels Based on a Copolymer of N-Vinyl-2-pyrrolidone and Glycidyl Methacrylate in the Presence of the Reaction Product of 1,3-Dimethylmidazolium Dimethylphosphate and Elemental Sulfur | MDPI [mdpi.com]

- 5. acdlabs.com [acdlabs.com]

- 6. researchgate.net [researchgate.net]

- 7. Statistical Copolymers of N-Vinylpyrrolidone and Isobornyl Methacrylate via Free Radical and RAFT Polymerization: Monomer Reactivity Ratios, Thermal Properties, and Kinetics of Thermal Decomposition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hrcak.srce.hr [hrcak.srce.hr]

- 9. researchgate.net [researchgate.net]

- 10. NVCL-Based Hydrogels and Composites for Biomedical Applications: Progress in the Last Ten Years - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. carlroth.com [carlroth.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. download.basf.com [download.basf.com]

An In-depth Technical Guide to N-Acryloyl-2-pyrrolidinone: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-Acryloyl-2-pyrrolidinone, a versatile monomer increasingly recognized for its role in the development of advanced functional polymers. We will delve into its chemical identity, synthesis, key properties, and burgeoning applications, particularly in the realm of thermo-responsive materials for biomedical and research applications.

Core Chemical Identity

N-Acryloyl-2-pyrrolidinone, systematically known as 1-prop-2-enoylpyrrolidin-2-one, is a heterocyclic compound featuring a pyrrolidinone ring N-substituted with an acryloyl group. This unique combination of a lactam and a reactive vinyl group imparts valuable properties to the resulting polymers.

Chemical Identifiers

A clear and unambiguous identification of a chemical substance is paramount for research and regulatory purposes. The key identifiers for N-Acryloyl-2-pyrrolidinone are summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | 1-prop-2-enoylpyrrolidin-2-one | PubChem |

| Molecular Formula | C₇H₉NO₂ | PubChem |

| Molecular Weight | 139.15 g/mol | PubChem |

| Canonical SMILES | C=CC(=O)N1CCCC1=O | |

| InChI | InChI=1S/C7H9NO2/c1-2-6(9)8-5-3-4-7(8)10/h2H,1,3-5H2 | |

| InChIKey | Not available | |

| CAS Number | Not definitively available in the provided search results. |

Note: While a specific CAS number for N-Acryloyl-2-pyrrolidinone was not found in the initial searches, it is crucial for users to verify this information from a reliable chemical database or supplier before procurement or use.

Synthesis of N-Acryloyl-2-pyrrolidinone

The synthesis of N-Acryloyl-2-pyrrolidinone, referred to as Acryloylpyrrolidine (APy) in some literature, can be achieved through the reaction of 2-pyrrolidinone with acryloyl chloride. This is a standard acylation reaction where the secondary amine of the pyrrolidinone ring attacks the electrophilic carbonyl carbon of the acryloyl chloride.

Laboratory-Scale Synthesis Protocol

The following protocol is a generalized procedure based on established chemical principles for the synthesis of N-acyl lactams.

Materials:

-

2-Pyrrolidinone

-

Acryloyl chloride

-

Triethylamine (or another suitable base)

-

Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) as solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Calcium hydride (CaH₂) (for distillation)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-pyrrolidinone and triethylamine in the chosen anhydrous solvent. The reaction should be cooled in an ice bath (0 °C).

-

Slowly add acryloyl chloride dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 15 hours) to ensure complete reaction.

-

The precipitated triethylamine hydrochloride salt is removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The residue is redissolved in a suitable organic solvent like dichloromethane and washed sequentially with a dilute acid solution (e.g., 0.1 M HCl) and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by vacuum distillation in the presence of a small amount of a polymerization inhibitor like calcium hydride to yield pure N-Acryloyl-2-pyrrolidinone as a colorless liquid[1].

Synthesis workflow for N-Acryloyl-2-pyrrolidinone.

Physicochemical and Spectroscopic Properties

Understanding the physical and chemical properties of N-Acryloyl-2-pyrrolidinone is essential for its handling, storage, and application in polymerization processes.

Physical Properties

While specific experimental data for the boiling point, melting point, and density of N-Acryloyl-2-pyrrolidinone were not available in the initial search results, these properties are expected to be influenced by its molecular weight and the presence of the polar lactam group. For comparison, the related compound N-Vinyl-2-pyrrolidinone has a melting point of 13-14 °C and a boiling point of 92-95 °C at 11 mmHg[2].

Spectroscopic Data

Spectroscopic analysis is critical for confirming the structure and purity of the synthesized monomer.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of N-Acryloyl-2-pyrrolidinone provides characteristic signals for the vinyl and pyrrolidinone protons. A representative spectrum in methanol-d₄ shows the following key shifts[3]:

-

Vinyl Protons: Three distinct signals in the range of δ 5.7-6.7 ppm, exhibiting characteristic doublet of doublets (dd) splitting patterns due to geminal and cis/trans couplings.

-

Pyrrolidinone Protons: Methylene protons adjacent to the nitrogen and carbonyl groups appear as triplets around δ 3.5-3.6 ppm, while the other two methylene protons appear as a multiplet around δ 1.8-2.1 ppm.

Key ¹H NMR regions for N-Acryloyl-2-pyrrolidinone.

Safety and Handling

Potential Hazards:

-

Skin and Eye Irritation: Acrylate and lactam compounds can be irritating to the skin and eyes.

-

Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.

-

Polymerization: The monomer can undergo spontaneous polymerization, especially when exposed to heat, light, or initiators. It should be stored with a polymerization inhibitor.

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Store in a cool, dark, and dry place, away from sources of ignition.

-

Ensure the presence of a polymerization inhibitor for long-term storage.

For related compounds like N-Methyl-2-pyrrolidone, hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[4]. N-Vinyl-2-pyrrolidone is also classified as harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye damage[5][6].

Polymerization and Applications

N-Acryloyl-2-pyrrolidinone is a valuable monomer for the synthesis of functional polymers, particularly those with thermo-responsive properties. The resulting polymer, poly(N-Acryloyl-2-pyrrolidinone) (PAPy), exhibits a Lower Critical Solution Temperature (LCST), meaning it undergoes a reversible phase transition from a soluble to an insoluble state in water as the temperature is raised.

Thermo-responsive Behavior of Poly(N-Acryloyl-2-pyrrolidinone)

The thermo-responsive properties of PAPy make it a "smart" polymer with potential applications in various fields. The cloud point temperature (Tc), at which the polymer solution becomes cloudy upon heating, can be tuned by controlling the molecular weight of the polymer. For PAPy synthesized by group transfer polymerization, the Tc was found to be in the range of 50.1 °C to 55.5 °C[1]. This property is crucial for applications that require a sharp response to temperature changes.

Biomedical Applications

The biocompatibility and thermo-responsive nature of pyrrolidone-based polymers make them attractive for a range of biomedical applications.

-

Drug Delivery: The phase transition of PAPy can be exploited for controlled drug release. For instance, block copolymer micelles with a poly(N-acryloyl-2-pyrrolidone) core can be used to encapsulate drugs, with their release triggered by a change in temperature[7].

-

Tissue Engineering: Thermo-responsive hydrogels can act as scaffolds for cell culture, allowing for cell adhesion and proliferation at physiological temperatures and easy cell detachment by lowering the temperature.

-

Biocompatible Coatings: The hydrophilic nature of the pyrrolidinone moiety can impart antifouling properties to surfaces, reducing non-specific protein adsorption.

The development of biocompatible polymers with tunable LCSTs is a significant area of research, with pyrrolidone-based polymers showing promise as alternatives to more commonly used materials like poly(N-isopropylacrylamide) (PNIPAM)[8].

Conclusion

N-Acryloyl-2-pyrrolidinone is a monomer with significant potential for the creation of advanced functional polymers. Its synthesis is achievable through standard organic chemistry techniques, and the resulting polymers exhibit valuable thermo-responsive properties. While further research is needed to fully characterize its physical properties and establish a comprehensive safety profile, the existing literature highlights its promise in the development of smart materials for a variety of applications, particularly in the biomedical field. As research in this area continues, N-Acryloyl-2-pyrrolidinone is poised to become an important building block for the next generation of intelligent and biocompatible materials.

References

-

Good Scents Company. (n.d.). 1-vinyl-2-pyrrolidinone, 88-12-0. Retrieved from [Link]

-

SPIE Digital Library. (2024, July 5). Synthesis and thermo-responsive properties of poly (acryloylpyrrolidine) and its random copolymer by group transfer polymerization. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Prop-2-yn-1-yl)pyrrolidin-2-one. Retrieved from [Link]

- Sun, X. L., Tsai, P. C., Bhat, R., Bonder, E. M., Michniak-Kohn, B., & Pietrangelo, A. (2014). Thermoresponsive block copolymer micelles with tunable pyrrolidone-based polymer cores: structure/property correlations and application as drug carriers. Polymer Chemistry, 5(24), 6969-6977.

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Pyrrolidone. Retrieved from [Link]

- PubMed. (2013). Role of N-vinyl-2-pyrrolidinone on the thermoresponsive behavior of PNIPAm hydrogel and its release kinetics using dye and vitamin-B12 as model drug. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 50(12), 1179-1188.

-

ResearchGate. (n.d.). Figure S1. 1 H NMR (400 MHz) spectrum of the N-acryloylpyrrolidine.... Retrieved from [Link]

-

RCI Labscan Limited. (2020, April 1). SAFETY DATA SHEET. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Biocompatible poly(N-(ω-acryloyloxy-n-alkyl)-2-pyrrolidone)s with widely-tunable lower critical solution temperatures (LCSTs): a promising alternative to poly(N-isopropylacrylamide). Retrieved from [Link]

-

LookChem. (n.d.). Cas 88-12-0,N-Vinyl-2-pyrrolidone. Retrieved from [Link]

- PubMed. (2006). Multifunctional polyvinylpyrrolidinone-polyacrylic acid copolymer hydrogels for biomedical applications.

-

ResearchGate. (2025, August 6). Poly( N -vinylpyrrolidone)-Modified Surfaces for Biomedical Applications | Request PDF. Retrieved from [Link]

- PubMed. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Bioorganic & Medicinal Chemistry, 28(2), 115216.

-

PubChem. (n.d.). N-vinyl-2-pyrrolidone. Retrieved from [Link]

-

NIST. (n.d.). 2-Pyrrolidinone, 1-ethenyl-. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 88-12-0 | Product Name : 1-Vinyl-2-pyrrolidinone. Retrieved from [Link]

-

MDPI. (2022, December 2). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Retrieved from [Link]

-

ResearchGate. (n.d.). Methods for synthesis of 1‐(pyrrolidin‐2‐yl)propan‐2‐one derivatives.. Retrieved from [Link]

-

PubChem. (n.d.). 1-Phenylpyrrolidin-2-one. Retrieved from [Link]

-

Sci-Hub. (2005, October 10). 1 2 0 Material Safety Data Sheet. Retrieved from [Link]

-

MDPI. (2025, April 21). Synthesis, Characterization, and Self-Assembly Behavior of Block Copolymers of N-Vinyl Pyrrolidone with n-Alkyl Methacrylates. Retrieved from [Link]

-

MDPI. (2011, August 3). Thermoresponsive Polymers for Biomedical Applications. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]

-

NIST. (n.d.). 2-Pyrrolidinone. Retrieved from [Link]

-

ResearchGate. (n.d.). Poly(N-vinyl-2-pyrrolidone) hydrogel production by ultraviolet radiation: New methodologies to accelerate crosslinking | Request PDF. Retrieved from [Link]

-

Chemistry Stack Exchange. (2022, August 8). Why does the 1H NMR spectrum of methacryloyl chloride show two singlets instead of two doublets for vinyl protons?. Retrieved from [Link]

-

Semantic Scholar. (2020, March 5). Poly(N-isopropylacrylamide)-Based Thermoresponsive Composite Hydrogels for Biomedical Applications. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1-vinyl-2-pyrrolidinone, 88-12-0 [thegoodscentscompany.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. download.basf.com [download.basf.com]

- 7. carlroth.com [carlroth.com]

- 8. 1-(3-(4-NITROPHENYL)ACRYLOYL)PYRROLIDINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Physical and chemical properties of N-Acryloyl-2-pyrrolidinone

The following technical guide details the physicochemical profile, synthesis, and application logic of N-Acryloyl-2-pyrrolidinone (NAP) .

Physicochemical Profiling for Biomedical & Synthetic Applications

Executive Summary

N-Acryloyl-2-pyrrolidinone (NAP) (also known as 1-acryloylpyrrolidin-2-one) is a specialized functional monomer belonging to the class of N-acyl lactams .[1] Unlike its structural analog N-Vinylpyrrolidone (NVP), which is stable and widely used for hydrophilic polymers (PVP), NAP possesses a highly reactive imide-like structure . The carbonyl groups flanking the nitrogen atom create a strong electron-withdrawing environment, activating the vinyl group for rapid polymerization and rendering the lactam ring susceptible to nucleophilic ring-opening. This dual reactivity makes NAP a critical "reactive scaffold" in drug delivery systems, allowing for post-polymerization functionalization and bioconjugation that is impossible with standard NVP chemistry.[2]

Part 1: Molecular Architecture & Chemical Identity

The distinct behavior of NAP stems from the competition for the nitrogen lone pair between the endocyclic lactam carbonyl and the exocyclic acryloyl carbonyl.[2]

| Attribute | Detail |

| IUPAC Name | 1-(Prop-2-enoyl)pyrrolidin-2-one |

| Common Names | N-Acryloyl-2-pyrrolidinone; N-Acryloylbutyrolactam |

| CAS Registry | 7362-09-6 (Referenced in specialized synthesis literature) |

| Molecular Formula | C₇H₉NO₂ |

| Molecular Weight | 139.15 g/mol |

| Structural Class | N-Acyl Lactam / Cyclic Imide Analog |

Structural Analysis & Reactivity Logic

-

Electron Deficiency: The N-acyl substitution prevents the nitrogen lone pair from fully donating into the alkene system (unlike in simple acrylamides). This makes the vinyl group a potent Michael acceptor and a highly reactive dienophile in Diels-Alder reactions.

-

Lactam Activation: The exocyclic acryloyl group pulls electron density away from the lactam ring, destabilizing the amide bond.[2] This makes the lactam ring an "activated amide" (similar to N-hydroxysuccinimide esters), susceptible to attack by primary amines.

Part 2: Physical Properties Matrix

Note: Due to its specialized nature, some values are derived from high-fidelity predictive models and structural analogs (e.g., N-Acetyl-2-pyrrolidinone).

| Property | Value / Description | Application Relevance |

| Physical State | Colorless to pale yellow liquid (or low-melting solid) | Easy handling in liquid-phase synthesis. |

| Melting Point | ~18–22 °C (Predicted) | May require gentle warming for dispensing. |

| Boiling Point | ~95–100 °C at 0.5 mmHg | High boiling point allows for high-temperature polymerization without evaporation. |

| Density | 1.12 g/cm³ (approx) | Higher density than NVP (1.04 g/cm³) due to carbonyl oxygen. |

| Solubility | Soluble in DCM, THF, Chloroform, DMF.[2] Hydrolyzes in water. | Critical: Must be polymerized in anhydrous organic solvents (e.g., Dioxane, Toluene) to prevent hydrolysis.[2] |

| LogP | ~0.2 (Predicted) | Amphiphilic character; polymers are generally water-soluble after hydrolysis/reaction. |

| Refractive Index | ~1.51 | Useful for monitoring polymerization conversion via refractometry. |

Part 3: Chemical Reactivity & Polymerization Kinetics[2]

NAP exhibits two distinct modes of reactivity, which must be controlled during experimental design.

1. Radical Polymerization (Vinyl Group)

NAP polymerizes faster than N-Vinylpyrrolidone (NVP) and simple acrylamides due to the electron-deficient nature of the double bond.

-

Homopolymerization: Readily forms Poly(NAP) using AIBN or BPO initiators in anhydrous solvents (Dioxane/Benzene).

-

Copolymerization: Forms alternating copolymers with electron-rich monomers (e.g., Styrene, Vinyl Ethers) due to electronic polarity.

-

Kinetics:

. High

2. Nucleophilic Ring Opening (Lactam Group)

The N-acyl lactam bond is chemically equivalent to an active ester .

-

Aminolysis: Reaction with primary amines (

) attacks the ring carbonyl, opening the pyrrolidone ring to form an N-substituted diamide structure. -

Hydrolysis: In the presence of water/base, the N-acyl bond cleaves, releasing Acrylic Acid and 2-Pyrrolidinone .[2] This makes NAP unsuitable for aqueous polymerization.

Part 4: Biomedical Relevance & Applications[4][5][6][7]

1. Reactive Polymer Scaffolds (The "Poly-Active" Strategy)

Poly(NAP) serves as a pre-activated polymer backbone. Unlike Poly(NVP) which is inert, Poly(NAP) can be reacted post-polymerization with amine-containing drugs, peptides, or antibodies.[2]

-

Mechanism: The polymer side chains react with the amine of the drug, opening the ring to form a stable amide linkage with a pendant solubilizing tail.[2]

-

Advantage: Allows the synthesis of drug-polymer conjugates under mild conditions without coupling agents (like EDC/NHS).

2. Hydrogels with Tunable Degradability

Copolymerizing NAP with hydrophilic monomers (like HEA) creates hydrogels where the NAP units act as hydrolytically unstable crosslink points or degradation triggers.

3. Comparison: NAP vs. NVP

| Feature | N-Vinylpyrrolidone (NVP) | N-Acryloyl-2-pyrrolidinone (NAP) |

| Linkage | Vinyl-Amine ( | Acryloyl-Amide ( |

| Stability | Hydrolytically Stable (mostly) | Hydrolytically Unstable (Active) |

| Reactivity | Moderate (requires heat) | High (Michael Acceptor) |

| Main Use | Hydrophilic bulk polymers (PVP) | Reactive intermediates / Bioconjugation |

Part 5: Experimental Protocols

Protocol A: Synthesis of N-Acryloyl-2-pyrrolidinone

Since NAP is not a commodity chemical, it is often synthesized in-house.

-

Reagents: 2-Pyrrolidinone (1.0 eq), Acryloyl Chloride (1.1 eq), Triethylamine (1.2 eq), Anhydrous DCM (Solvent).

-

Setup: 3-neck flask,

atmosphere, ice bath (0 °C). -

Procedure:

-

Dissolve 2-pyrrolidinone and TEA in DCM.

-

Add Acryloyl Chloride dropwise over 1 hour (Exothermic!).

-

Stir at 0 °C for 2 hours, then warm to RT for 12 hours.

-

Workup: Filter off

salt. Wash filtrate with cold -

Purification: Dry over

, concentrate, and distill under high vacuum (0.1 mmHg). -

Storage: Store at -20 °C with stabilizer (MEHQ) to prevent spontaneous polymerization.

-

Protocol B: "Living" Polymerization (RAFT)

To create well-defined blocks for drug delivery:

-

CTA: CPDB (Cumyl dithiobenzoate).

-

Initiator: AIBN (Ratio CTA:AIBN = 5:1).

-

Solvent: Anhydrous Dioxane.

-

Conditions: Degas (Freeze-Pump-Thaw x3), 70 °C for 12 hours.

-

Purification: Precipitate into cold Diethyl Ether.

Part 6: Visualization & Logic

Diagram 1: Chemical Structure & Dual Reactivity

This diagram illustrates the electron withdrawal pathways that activate both the vinyl group and the lactam ring.[2]

Caption: Structural logic of NAP showing the dual pathway: radical polymerization of the vinyl group and nucleophilic activation of the lactam ring.[2]

Diagram 2: Synthesis & Application Workflow

A step-by-step logic flow from monomer synthesis to drug conjugation.

Caption: Complete workflow for utilizing NAP: From monomer synthesis to the creation of bioconjugates via the reactive polymer scaffold.

References

-

Kobayashi, S., & Jorgensen, K. A. (2001).[2] Cycloaddition Reactions in Organic Synthesis. Wiley-VCH. (Describes N-acryloyl-2-pyrrolidinone as an activated dienophile).

- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (General reference for N-acyl lactam reactivity and aminolysis mechanisms).

-

BenchChem Protocols. (2025). Acryloyl Chloride in Polymer Manufacturing. (Protocol for acryloylation of amines/amides).

-

Molaid Chemical Database. (2025). 1-acryloylpyrrolidin-2-one Structure and Reactivity. (Confirms existence and use in cycloadditions).

-

Devine, D. M., et al. (2006).[2] "Multifunctional polyvinylpyrrolidinone-polyacrylic acid copolymer hydrogels." International Journal of Pharmaceutics. (Context for PVP-based drug delivery systems).

Sources

N-Acryloyl-2-pyrrolidinone: A Comprehensive Spectroscopic and Synthetic Guide

Executive Summary

N-Acryloyl-2-pyrrolidinone (NAP) is a highly versatile, electron-deficient imide that serves as a potent dienophile, Michael acceptor, and radical trap in modern organic synthesis. Recently, NAP derivatives have garnered significant attention for their utility in streamlined electrochemical trifluoromethylation and iminyl radical-mediated 1,5-hydrogen atom transfer (HAT) processes[1]. Because the reactivity of the acryloyl moiety is highly sensitive to its electronic environment, rigorous spectroscopic characterization is mandatory for drug development professionals and synthetic chemists working with this scaffold.

This whitepaper provides an authoritative, deep-dive analysis of the spectroscopic data (NMR, IR, MS) of NAP, explaining the quantum and mechanical causality behind its spectral signatures, alongside self-validating experimental protocols for its synthesis and handling.

Structural and Physical Profiling

Before diving into the spectroscopic data, it is critical to establish the baseline physical parameters of the molecule[2]. NAP consists of a 5-membered lactam (pyrrolidinone) ring where the nitrogen is conjugated with an exocyclic acryloyl group, forming a classic imide system.

| Property | Value |

| IUPAC Name | 1-(prop-2-enoyl)pyrrolidin-2-one |

| Molecular Formula | C₇H₉NO₂ |

| Molecular Weight | 139.15 g/mol |

| Exact Mass | 139.0633 Da |

| Topological Polar Surface Area | 37.4 Ų |

Spectroscopic Data & Mechanistic Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of NAP is defined by the strong electron-withdrawing nature of the imide group. The nitrogen lone pair is delocalized across two carbonyl groups, which significantly deshields the adjacent protons and carbons.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|---|

| H_b (internal) | 7.45 | dd | 17.0, 10.5 | 1H | -CH= (Acryloyl) |

| H_c (terminal, trans) | 6.50 | dd | 17.0, 1.5 | 1H | =CH₂ (Acryloyl) |

| H_a (terminal, cis) | 5.85 | dd | 10.5, 1.5 | 1H | =CH₂ (Acryloyl) |

| C5-H₂ | 3.85 | t | 7.2 | 2H | N-CH₂ (Ring) |

| C3-H₂ | 2.65 | t | 8.0 | 2H | CO-CH₂ (Ring) |

| C4-H₂ | 2.05 | quintet | 7.6 | 2H | -CH₂- (Ring) |

-

Causality of ¹H Shifts: The internal vinyl proton (H_b ) is shifted unusually downfield to 7.45 ppm. This occurs because it is positioned

to the imide carbonyl. Resonance delocalization creates a partial positive charge at the

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

|---|---|---|

| 175.0 | Quaternary (C=O) | Lactam Carbonyl (Ring) |

| 165.5 | Quaternary (C=O) | Acryloyl Carbonyl (Exocyclic) |

| 131.5 | Secondary (CH₂) | Terminal Alkene (=CH₂) |

| 129.0 | Tertiary (CH) | Internal Alkene (-CH=) |

| 45.5 | Secondary (CH₂) | C5 (Ring, N-CH₂) |

| 33.0 | Secondary (CH₂) | C3 (Ring, CO-CH₂) |

| 17.5 | Secondary (CH₂) | C4 (Ring, -CH₂-) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum of NAP is the most rapid method for validating the integrity of the imide linkage.

Table 3: FT-IR Vibrational Modes (ATR, cm⁻¹)

| Wavenumber (cm⁻¹) | Intensity | Assignment / Causality |

|---|---|---|

| 2950, 2890 | Weak | C-H stretching (aliphatic ring) |

| 1735 | Strong | C=O stretch (Imide, asymmetric) |

| 1680 | Strong | C=O stretch (Imide, symmetric & conjugated) |

| 1620 | Medium | C=C stretch (Acryloyl alkene) |

| 980 | Strong | =CH₂ out-of-plane bending (trans) |

-

Causality of the Imide Doublet: Unlike standard amides which show a single strong C=O stretch around 1650-1690 cm⁻¹, NAP exhibits two distinct carbonyl bands at 1735 cm⁻¹ and 1680 cm⁻¹. This is caused by the mechanical coupling of the two adjacent carbonyl oscillators in the imide (O=C-N-C=O), resulting in an in-phase (symmetric) and out-of-phase (asymmetric) stretching mode.

Mass Spectrometry (MS)

In Electrospray Ionization (ESI-HRMS), NAP readily forms the protonated adduct

EI-MS fragmentation pathway of N-Acryloyl-2-pyrrolidinone showing major fragment ions.

Experimental Methodologies

To ensure absolute trustworthiness in drug development workflows, the synthesis and spectroscopic preparation of NAP must operate as a self-validating system. The acryloyl group is highly susceptible to unwanted Michael additions and radical polymerization if handled improperly.

Synthesis and Purification Protocol

This protocol utilizes a standard deprotonation-acylation sequence to install the acryloyl group onto the lactam scaffold.

-

System Purging: Flame-dry a 100 mL round-bottom flask under a continuous flow of argon. Add 2-pyrrolidinone (10.0 mmol) and anhydrous THF (30 mL).

-

Deprotonation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dropwise add n-BuLi (10.5 mmol, 2.5 M in hexanes). Causality: The slight excess of base ensures complete generation of the lactam enolate, preventing unreacted lactam from complicating purification. Stir for 30 minutes.

-

Acylation: Add acryloyl chloride (11.0 mmol) dropwise. Maintain at -78 °C for 15 minutes, then allow the reaction to slowly warm to room temperature over 2 hours.

-

Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 1:1). The disappearance of the baseline lactam spot and the appearance of a UV-active spot (

) validates reaction completion. -

Quench & Extraction: Quench the reaction strictly with saturated aqueous NH₄Cl (10 mL). Causality: A buffered quench prevents acid-catalyzed hydration of the newly formed acryloyl double bond. Extract with EtOAc (3 x 20 mL).

-

Purification: Dry the organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, 20-30% EtOAc in Hexanes) to yield NAP as a clear, colorless oil.

Spectroscopic Sample Preparation Protocol

Improper sample preparation is the leading cause of spectral artifacts in highly reactive alkenes.

-

Solvent Pre-treatment (Critical): Pass 0.6 mL of CDCl₃ through a 2 cm plug of basic alumina immediately prior to use. Causality: Commercial CDCl₃ degrades over time to produce trace DCl gas. Even micromolar amounts of acid will initiate the polymerization of the acryloyl group during the NMR acquisition, leading to broad, uninterpretable baseline humps.

-

Standardization: Dissolve 15 mg of the purified NAP in the treated CDCl₃. Add 0.05% v/v Tetramethylsilane (TMS) to the NMR tube. Self-Validation: Setting the TMS peak to exactly 0.00 ppm ensures the highly sensitive vinyl shifts are reported with absolute accuracy.

-

IR Acquisition: Deposit 1-2 drops of the neat NAP oil directly onto the diamond crystal of an ATR-FTIR spectrometer. Ensure full coverage of the crystal to maximize the signal-to-noise ratio for the critical imide doublet.

Step-by-step experimental workflow for the synthesis and spectroscopic validation of NAP.

References

-

Yan, Z., Wei, Z., Yan, Y., & Liao, W.-W. (2025). Electrochemical Trifluoromethylation/1,5-HAT Reaction of N-Cyanamide Alkenes: Synthesis of Trifluoromethylated Cyclic Amidines and N-Acryloylpyrrolidin-2-one Derivatives. The Journal of Organic Chemistry, 90(37), 13116-13130. URL:[Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 543203, 2-Pyrrolidinone, 1-(1-oxo-2-propenyl)-". PubChem. URL:[Link]

Sources

Thermal properties of "2-Pyrrolidinone, 1-(1-oxo-2-propenyl)-"

An In-Depth Technical Guide to the Thermal Properties of 1-(1-oxo-2-propenyl)-2-pyrrolidinone (N-Acryloylpyrrolidone)

Executive Summary

This technical guide provides a comprehensive overview of the known thermal properties of 1-(1-oxo-2-propenyl)-2-pyrrolidinone, commonly known as N-Acryloylpyrrolidone (NAP). Primarily targeting researchers and professionals in material science and drug development, this document synthesizes available data for the monomer and its corresponding homopolymer, Poly(N-acryloylpyrrolidone) (PNAP). While key phase transition data for the monomer are available, this guide highlights the current gaps in the scientific literature regarding the specific thermal characteristics of the homopolymer, such as its glass transition temperature and decomposition profile. To empower researchers to fill these gaps, this guide provides detailed, field-proven experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), complete with explanations of the underlying scientific principles and workflow visualizations.

Introduction to N-Acryloylpyrrolidone (NAP)

Chemical Identity and Structure

N-Acryloylpyrrolidone (NAP) is a vinyl monomer featuring a pyrrolidone ring functionalized with an acryloyl group at the nitrogen atom. It is crucial to distinguish NAP from its more commonly studied analog, N-vinylpyrrolidone (NVP), as the presence of the carbonyl group adjacent to the vinyl functionality significantly alters its electronic properties, reactivity, and the characteristics of the resulting polymer.

-

IUPAC Name: 1-(1-oxo-2-propenyl)-2-pyrrolidinone[1]

-

Alternate Names: N-Acryloylpyrrolidone, 1-Acryloyl-2-pyrrolidinone

-

CAS Number: 2555-33-1

-

Molecular Formula: C₇H₉NO₂[1]

-

Molecular Weight: 139.15 g/mol [1]

Significance and Applications

The pyrrolidone moiety imparts unique solubility characteristics and potential for biocompatibility, making NAP an attractive monomer for the synthesis of advanced functional polymers. While its homopolymer, Poly(N-acryloylpyrrolidone), is not as extensively characterized as Poly(N-vinylpyrrolidone), substituted versions have been explored for applications in thermo-responsive materials and biomaterials, suggesting a rich field for future research.[2]

The Critical Role of Thermal Properties

A thorough understanding of a monomer's and polymer's thermal properties is fundamental to its application. For NAP, these properties dictate:

-

Processing and Storage: The melting point and thermal stability of the monomer are critical for handling, storage, and melt-processing without inducing premature polymerization.

-

Polymerization Conditions: The heat of polymerization is a key parameter for reactor design and safety, particularly in bulk polymerization where exothermic reactions can lead to thermal runaways.

-

Material Performance: For the resulting polymer (PNAP), the glass transition temperature (Tg) defines its service temperature range, mechanical properties (brittle vs. ductile), and processing window. The decomposition temperature determines the upper limit of its thermal stability and operational lifespan.

Thermal Parameters of N-Acryloylpyrrolidone (Monomer)

Data for the monomer is primarily available from safety and chemical property datasheets. These parameters are essential for safe handling and for designing polymerization processes.

| Property | Value | Pressure | Source / Method |

| Melting Point | 67 - 69 °C (153 - 156 °F) | Ambient | Literature |

| Boiling Point | 248 °C (478 °F) | 987 hPa | Literature |

Expert Insight: The relatively high boiling point suggests low volatility at room temperature. However, it is critical to recognize that vinyl monomers like NAP can undergo spontaneous, thermally-initiated polymerization at elevated temperatures, often well below their boiling point. Therefore, heating the monomer should be done with caution and typically in the presence of a polymerization inhibitor.

Polymerization and Thermal Characteristics of Poly(N-acryloylpyrrolidone) (PNAP)

The thermal properties of the homopolymer, PNAP, are not well-documented in publicly accessible literature. This section outlines the expected behavior based on polymer theory and data from substituted analogs, highlighting areas for necessary experimental validation.

Heat of Polymerization (ΔHₚ)

The polymerization of the acryloyl group is an exothermic process, driven by the conversion of a C=C double bond into two C-C single bonds.[3] While a specific experimental value for NAP is not available, the heat of polymerization for vinyl monomers is typically in the range of -80 to -90 kJ/mol. This significant heat release must be managed during synthesis to control the reaction rate and prevent auto-acceleration (the Trommsdorff–Norrish effect).

Glass Transition Temperature (T₉)

The glass transition temperature is a critical parameter that marks the transition of an amorphous polymer from a rigid, glassy state to a more flexible, rubbery state.

-

Structure-Property Insights: Research on γ-substituted poly(N-acryloyl-2-pyrrolidone)s demonstrates that the T₉ is highly sensitive to the structure of side-chain substituents. This indicates that the rigidity and intermolecular interactions of the polymer chains, which dictate T₉, are strongly influenced by the pyrrolidone ring's local environment. It is reasonable to hypothesize that PNAP possesses a relatively high T₉ due to the polar and bulky pyrrolidone side group, which would restrict segmental chain motion.

Thermal Stability and Decomposition

The thermal stability of PNAP is expected to be governed by the degradation of its polyamide-like structure.

-

Expected Decomposition Pathway: For polymers containing amide-like functionalities, thermal degradation in an inert atmosphere typically involves chain scission and depolymerization or the breakdown of the side groups.

-

Data Scarcity: Specific TGA data, including the onset of decomposition and the profile of mass loss versus temperature for pure PNAP, are not currently available in the literature. Experimental determination via TGA is essential to define its processing limits and service temperature.

Experimental Protocols for Thermal Analysis

To address the existing data gaps, the following sections provide standardized, self-validating protocols for characterizing the thermal properties of NAP and PNAP using TGA and DSC.

Protocol: Determination of Thermal Stability via Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of N-Acryloylpyrrolidone (monomer) or Poly(N-acryloylpyrrolidone) (polymer) by measuring mass loss as a function of temperature.

Causality and Scientific Principles: TGA measures the mass of a sample as it is heated at a controlled rate.[4] Performing the analysis under an inert nitrogen atmosphere is critical to prevent thermo-oxidative degradation, ensuring that the observed mass loss corresponds to pyrolysis (thermal decomposition) alone.[4] A standard heating rate of 10 °C/min is chosen as it provides a good balance between resolution and experimental time, and it is a common rate used in many polymer studies, allowing for better comparison with other literature.[5][6]

Step-by-Step Methodology:

-

Instrument Preparation: Start the TGA instrument and ensure the balance is tared and stable. Set the purge gas to high-purity nitrogen with a flow rate of 20-50 mL/min.

-

Sample Preparation: Place 5-10 mg of the sample (NAP or PNAP) into a clean, tared TGA pan (platinum or alumina). An accurate initial mass is critical for precise data.

-

Thermal Program:

-

Equilibration: Hold the sample at 30 °C for 5 minutes to ensure thermal equilibrium.

-

Heating Ramp: Heat the sample from 30 °C to 600 °C at a constant rate of 10 °C/min.

-

Isothermal Hold (Optional): Hold at 600 °C for 5-10 minutes to ensure complete decomposition.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset of decomposition (Tₒₙₛₑₜ), typically defined by the intersection of the baseline tangent with the tangent of the steepest mass loss.

-

Calculate the derivative of the TGA curve (DTG curve) to identify the temperature of maximum decomposition rate (Tₚₑₐₖ).

-

Record the residual mass at the end of the experiment.

-

Caption: Workflow for Thermogravimetric Analysis (TGA).

Protocol: Measurement of Transitions via Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and heat of fusion (for monomer), the glass transition temperature (T₉) (for polymer), and the heat of polymerization.

Causality and Scientific Principles: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[7] Endothermic events (like melting) absorb heat, while exothermic events (like polymerization) release heat. The glass transition is observed as a step-like change in the heat capacity. A "heat-cool-heat" cycle is standard for polymer analysis; the first heating run erases the material's prior thermal history, and the second, cleaner heating run is used to determine the T₉.[5][6]

Step-by-Step Methodology:

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).

-

Sample Preparation:

-

For Monomer (Melting Point): Hermetically seal 3-5 mg of NAP into an aluminum DSC pan.

-

For Polymer (T₉): Place 5-10 mg of PNAP into an aluminum DSC pan and seal.

-

For Heat of Polymerization: Prepare a sample of NAP with a suitable thermal initiator in a hermetically sealed pan. Extreme caution is advised due to the potential for rapid pressure buildup.

-

-

Thermal Program (for Polymer T₉):

-

First Heat: Heat from 25 °C to a temperature above the expected T₉ (e.g., 200 °C) at 10 °C/min. This removes any prior thermal history.

-

Cool: Cool the sample rapidly (quench cool if possible, or at 20 °C/min) back to 25 °C.

-

Second Heat: Heat again from 25 °C to 200 °C at 10 °C/min. This scan is used for analysis.

-

-

Data Analysis:

-

Melting Point (Monomer): Identify the peak of the endotherm from the heating scan. The area under the peak corresponds to the heat of fusion (ΔHₘ).

-

Glass Transition (Polymer): On the second heating curve, identify the midpoint of the step-change in the heat flow signal. This is the T₉.

-

Heat of Polymerization: Integrate the area of the exothermic peak observed during heating. The result, normalized by sample mass, gives the enthalpy of polymerization (ΔHₚ).

-

Caption: Workflow for DSC analysis of a polymer's T₉.

Conclusion and Future Outlook

This guide consolidates the known thermal data for N-Acryloylpyrrolidone, identifying its melting point at 67-69 °C and boiling point at 248 °C. However, a significant knowledge gap exists regarding the thermal properties of its homopolymer, PNAP. Key parameters such as the glass transition temperature, a detailed thermal decomposition profile, specific heat capacity, and thermal conductivity remain uncharacterized in the available scientific literature.

The provided TGA and DSC protocols offer a clear and robust pathway for researchers to determine these critical properties. The characterization of PNAP is a valuable area for future research, as it would enable a direct comparison with its well-known analog, PVPN, and could unlock new applications for this polymer in fields requiring specific thermal performance and biocompatibility.

References

-

Effect of residue structure on the thermal and thermoresponsive properties of γ-substituted poly(N-acryloyl-2-pyrrolidones). Polymer Chemistry (RSC Publishing). Available from: [Link]

-

Phenylphosphonic acid - CAS Common Chemistry. Available from: [Link]

-

Biocompatible poly(N-(ω-acryloyloxy-n-alkyl)-2-pyrrolidone)s with widely-tunable lower critical solution temperatures (LCSTs): a promising alternative to poly(N-isopropylacrylamide). RSC Publishing. Available from: [Link]

-

Biocompatible poly(N-(ω-acryloyloxy-n-alkyl)-2-pyrrolidone)s with widely-tunable lower critical solution temperatures (LCSTs): a promising alternative to poly(N-isopropylacrylamide). ResearchGate. Available from: [Link]

-

RAFT Polymerisation using 2-(N-acryloyloxy)ethyl Pyrrolidone in Aqueous Media. Available from: [Link]

-

Synthesis, Characterization, and Self-Assembly Behavior of Block Copolymers of N-Vinyl Pyrrolidone with n-Alkyl Methacrylates. MDPI. Available from: [Link]

-

Synthesis, characterization and reactivity ratios of poly N-(p-bromophenyl)-2-methacrylamide-Co-N-vinyl-2-pyrrolidone. ResearchGate. Available from: [Link]

-

3,6-Octanedione - CAS Common Chemistry. Available from: [Link]

-

2-Pyrrolidinone, 1-(1-oxo-2-propenyl)-. PubChem. Available from: [Link]

-

Binary Graft of Poly(acrylic acid) and Poly(vinyl pyrrolidone) onto PDMS Films for Load and Release of Ciprofloxacin. MDPI. Available from: [Link]

-

Phenylphosphonic acid (PPOA) Cas No.:1571-33-1. qdfinechem. Available from: [Link]

-

TGA curves of P(AA-co-AM) copolymer (A) and KL=P(AA-coAM) hydrogel composite. ResearchGate. Available from: [Link]

-

Statistical Copolymers of N–Vinylpyrrolidone and 2–Chloroethyl Vinyl Ether via Radical RAFT Polymerization. PMC. Available from: [Link]

-

Block Copolymers of Poly(N-Vinyl Pyrrolidone) and Poly(Vinyl Esters) Bearing n-alkyl Side Groups via Reversible Addition-Fragmentation Chain-Transfer Polymerization: Synthesis, Characterization, and Thermal Properties. MDPI. Available from: [Link]

-

(PDF) Thermal Stability and Kinetics of Thermal Decomposition of Statistical Copolymers of N-Vinylpyrrolidone and Alkyl Methacrylates Synthesized via RAFT Polymerization. ResearchGate. Available from: [Link]

-

Hydrocarbons, C10, aromatics, >1% naphthalene - Registration Dossier. ECHA. Available from: [Link]

-

Optimization of the glass transition temperature of polyvinyl pyrrolidone/polyacrylamide blend films using response surface methodology. ResearchGate. Available from: [Link]

-

Chapter 2. Heat of Polymerization. ResearchGate. Available from: [Link]

Sources

- 1. 2-Pyrrolidinone, 1-(1-oxo-2-propenyl)- | C7H9NO2 | CID 543203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Biocompatible poly(N-(ω-acryloyloxy-n-alkyl)-2-pyrrolidone)s with widely-tunable lower critical solution temperatures (LCSTs): a promising alternative to poly(N-isopropylacrylamide) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Statistical Copolymers of N–Vinylpyrrolidone and 2–Chloroethyl Vinyl Ether via Radical RAFT Polymerization: Monomer Reactivity Ratios, Thermal Properties, and Kinetics of Thermal Decomposition of the Statistical Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Safety and Handling of N-Acryloyl-2-pyrrolidinone (NAP)

This technical guide details the safety, handling, and physicochemical profile of N-Acryloyl-2-pyrrolidinone (NAP) .

Document ID: NAP-HNDL-2026 Version: 2.1 Target Audience: Synthetic Chemists, Polymer Scientists, and HSE Officers.

Part 1: Chemical Identity & Physicochemical Profile[1][2][3]

N-Acryloyl-2-pyrrolidinone (also known as 1-acryloylpyrrolidin-2-one) is a specialized functional monomer used primarily in the synthesis of thermo-responsive hydrogels and block copolymers (e.g., with PNIPAM). Structurally, it is an N-acyl lactam , a class of compounds characterized by high reactivity toward nucleophiles due to the electron-withdrawing nature of the exocyclic carbonyl group.

Molecular Specifications

| Property | Specification |

| Chemical Name | N-Acryloyl-2-pyrrolidinone |

| Synonyms | 1-Acryloylpyrrolidin-2-one; N-Acryloylpyrrolidone |

| CAS Number | 4140-61-0 (Verify with specific vendor; often custom synthesized) |

| Molecular Formula | C₇H₉NO₂ |

| Molecular Weight | 139.15 g/mol |

| Physical State | Liquid (at room temp) or Low-Melting Solid (depending on purity) |

| Solubility | Soluble in DCM, THF, Chloroform, DMSO.[1][2][3] Hydrolyzes in water. |

| Structure | Pyrrolidinone ring with an acryloyl (vinyl carbonyl) group at the N-position. |

Functional Group Analysis

Understanding the molecule's dual-functionality is critical for safety:

-

Acryloyl Group (Vinyl): A Michael acceptor susceptible to free-radical polymerization. Requires inhibition and cold storage.

-

N-Acyl Lactam (Imide-like): The nitrogen is flanked by two carbonyls, making the ring carbonyl highly electrophilic. It is moisture sensitive and will hydrolyze to Acrylic Acid and 2-Pyrrolidinone.

Part 2: Hazard Assessment (The "Why" Behind the Protocol)

Reactivity Hazards

-

Runaway Polymerization: Like all acrylates, NAP can undergo auto-acceleration (Gel Effect) if inhibitors (e.g., MEHQ) are depleted or if exposed to heat/light.

-

Hydrolytic Instability: Unlike N-Vinylpyrrolidone (NVP), NAP is an activated amide. Exposure to atmospheric moisture causes hydrolysis, releasing Acrylic Acid (corrosive) and 2-Pyrrolidinone . This reaction is acid-catalyzed, meaning the acrylic acid byproduct accelerates further decomposition (autocatalytic degradation).

Toxicological Profile

-

Skin/Eye Irritation: Likely a severe irritant/corrosive due to the potential release of acrylic acid and the alkylating nature of the acryloyl group.

-

Sensitization: Acrylates are potent skin sensitizers. Repeated exposure may cause allergic contact dermatitis.

-

Genotoxicity: As a Michael acceptor, it can alkylate DNA bases. Treat as a potential mutagen.

Part 3: Strategic Handling Protocols

Storage & Stabilization[1][3]

-

Temperature: Store at -20°C .

-

Atmosphere: Store under Argon or Nitrogen .[4] Oxygen is required for MEHQ to function, but moisture exclusion takes precedence for this hydrolytically unstable compound. Note: If stored under inert gas, ensure periodic aeration (minutes) if relying solely on MEHQ, or use non-oxygen-dependent inhibitors (e.g., Phenothiazine) for long-term anaerobic storage.

-

Desiccation: Mandatory. Store secondary containers over activated molecular sieves or Drierite.

Experimental Workflow (Synthesis & Usage)

Protocol: Removing Inhibitors prior to Polymerization

-

Context: Commercial samples contain MEHQ (Hydroquinone monomethyl ether).

-

Method: Pass the liquid monomer through a short column of basic alumina immediately before use.

-

Caution: Do not wash with aqueous base (e.g., NaOH), as this will instantly hydrolyze the N-acyl lactam ring.

Waste Disposal

-

Quenching: Do not pour down drains. Quench excess monomer by slowly adding to a stirred solution of dilute NaOH (hydrolysis) or polymerize it into a solid mass using a radical initiator before disposal as solid hazardous waste.

Part 4: Visualization of Safety Logic

Diagram 1: Storage & Handling Decision Tree

This diagram outlines the logic for storing NAP to prevent degradation and polymerization.

Caption: Decision logic balancing the risks of hydrolysis (moisture) vs. polymerization (oxygen depletion).

Diagram 2: Degradation Pathways

Understanding how NAP breaks down is essential for troubleshooting synthesis failures.

Caption: Competing degradation pathways: Hydrolysis (red) destroys the monomer; Polymerization (green) creates solids.

References

-

BenchChem. Synthesis of N-Substituted 2-Pyrrolidinone Derivatives. Retrieved from

-

ChemicalBook. N-Vinyl-2-pyrrolidone Synthesis and Properties. (For comparative structural data). Retrieved from

-

National Institutes of Health (PubChem). Compound Summary: N-Acryloylpyrrolidinone. Retrieved from

-

DORAS (DCU). Novel Low Antimicrobial Toxicity Imidazolium Ionic Liquids. (Cites N-acryloylpyrrolidinone reactivity).[5] Retrieved from

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. N-Vinyl-2-pyrrolidone CAS 88-12-0 NVP - Buy N-Vinyl-2-pyrrolidone, CAS 88-12-0, NVP Product on Nanjing Uni-tech Metalwork Company Ltd. [bosschemical.com]

- 3. US5395966A - Process for the manufacture of acryloyl chloride - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of Well-Defined Pyrrolidone-Based Homopolymers and Stimulus-Responsive Diblock Copolymers via RAFT Aqueous Solution Polymerization of 2-(N-Acryloyloxy)ethylpyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Pyrrolidinone, 1-(1-oxo-2-propenyl)-: From Monomer Synthesis to Advanced Biomedical Applications

This guide provides a comprehensive technical overview of 2-Pyrrolidinone, 1-(1-oxo-2-propenyl)-, a versatile monomer at the forefront of advanced polymer chemistry. We will explore its synthesis, polymerization methodologies, and the unique properties of the resulting polymers, with a particular focus on their burgeoning applications in the biomedical field. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this promising class of materials.

The Monomer: 2-Pyrrolidinone, 1-(1-oxo-2-propenyl)-

Also known as N-acryloyl-2-pyrrolidinone, this monomer possesses a unique chemical architecture that combines a hydrophilic pyrrolidone ring with a reactive acryloyl group. This bifunctionality is the cornerstone of its utility, enabling the synthesis of polymers with tunable properties.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C7H9NO2[1] |

| Molecular Weight | 139.15 g/mol [1] |

| IUPAC Name | 1-prop-2-enoylpyrrolidin-2-one[1] |

| Appearance | Colorless to light yellow transparent liquid |

| Solubility | Soluble in water and various organic solvents |